molecular formula C11H22N2O2 B14357031 N,N'-diethyl-3-methylhexanediamide

N,N'-diethyl-3-methylhexanediamide

Cat. No.: B14357031
M. Wt: 214.30 g/mol
InChI Key: NZNXRCWRCUXWCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N’-diethyl-3-methylhexanediamide is an organic compound belonging to the amide family Amides are characterized by the presence of a carbonyl group (C=O) bonded to a nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-diethyl-3-methylhexanediamide typically involves the reaction of 3-methylhexanoyl chloride with diethylamine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride. The general reaction scheme is as follows:

3-methylhexanoyl chloride+diethylamineN,N’-diethyl-3-methylhexanediamide+HCl\text{3-methylhexanoyl chloride} + \text{diethylamine} \rightarrow \text{N,N'-diethyl-3-methylhexanediamide} + \text{HCl} 3-methylhexanoyl chloride+diethylamine→N,N’-diethyl-3-methylhexanediamide+HCl

Industrial Production Methods

Industrial production of N,N’-diethyl-3-methylhexanediamide may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

N,N’-diethyl-3-methylhexanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The amide group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Various substituted amides or other derivatives.

Scientific Research Applications

N,N’-diethyl-3-methylhexanediamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N,N’-diethyl-3-methylhexanediamide involves its interaction with specific molecular targets. The compound can bind to proteins, enzymes, or receptors, altering their function and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N,N-diethyl-3-methylbenzamide: Known for its use as an insect repellent.

    N,N-dimethylformamide: A common solvent in organic synthesis.

    N,N-diethylformamide: Used in various chemical reactions and industrial applications.

Uniqueness

N,N’-diethyl-3-methylhexanediamide is unique due to its specific structure, which imparts distinct chemical and physical properties

Properties

Molecular Formula

C11H22N2O2

Molecular Weight

214.30 g/mol

IUPAC Name

N,N'-diethyl-3-methylhexanediamide

InChI

InChI=1S/C11H22N2O2/c1-4-12-10(14)7-6-9(3)8-11(15)13-5-2/h9H,4-8H2,1-3H3,(H,12,14)(H,13,15)

InChI Key

NZNXRCWRCUXWCC-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)CCC(C)CC(=O)NCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.